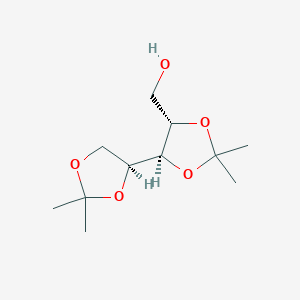

2,3:4,5-DI-O-Isopropylidene-D-xylitol

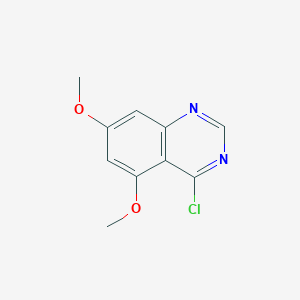

Vue d'ensemble

Description

2,3:4,5-DI-O-Isopropylidene-D-xylitol is a chemical compound with the CAS Number: 84709-35-3 and a molecular weight of 232.28 . It’s a highly regarded intermediate employed in the biomedical sector .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, galactose was reacted with acetone in the presence of anhydrous copper (II) sulfate to produce 1,2:3,4-di-O-isopropylidene-α-D-galactose in good yield .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H20O5 . The InChI code for this compound is 1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3/t7-,8-,9+/m0/s1 .Physical And Chemical Properties Analysis

The compound has a storage temperature of -20°C . Its physical and spectral properties include a melting point of 101-103°C, and various NMR data .Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique du 2,3:4,5-DI-O-Isopropylidene-D-xylitol, en mettant l'accent sur six applications uniques :

Activité antibiotique

Le this compound a montré une activité antibiotique contre la section A et B de Streptococcus .

Auxiliaires chiraux en synthèse organique

Ce composé est utilisé comme auxiliaire chiral dans les réactions d'addition de Michael et d'aldol, qui sont des processus fondamentaux en synthèse organique .

Synthèse de dérivés de sucre

Il sert d'intermédiaire dans la synthèse de dérivés de sucre comme l'ovalicine et le noyau de sucre de l'hikizimycine, qui ont des applications potentielles en chimie médicinale .

Réactif de synthèse en phase solide

La forme hydratée cristalline de ce composé est un réactif pratique et stable pour la synthèse en phase solide de produits d'Amadori dérivés de peptides, qui sont importants en chimie alimentaire et éventuellement en pharmacologie .

Production de polyuréthane

Il a été utilisé dans la production de polyuréthanes bio-basés à partir de monomères glucidiques, contribuant au développement de matériaux à caractère hydrophile amélioré .

Synthèse de glyco-copolymères

Ce composé est impliqué dans la synthèse et la caractérisation de glyco-copolymères contenant de l'α-D-glucofuranose, qui sont importants pour diverses applications biomédicales .

Orientations Futures

Mécanisme D'action

Target of Action

2,3:4,5-DI-O-Isopropylidene-D-xylitol is a lacto-n-biose derivative of D-xylitol . It primarily targets Streptococcus bacteria, particularly those in sections A and B . Streptococcus bacteria are responsible for a variety of infections, including strep throat, scarlet fever, and skin infections.

Mode of Action

The compound acts as an acceptor in the Stannic Chloride Reaction This reaction is a type of organic redox reaction that involves the transfer of electrons between molecules

Result of Action

This compound has been shown to have antibiotic activity against Streptococcus section A and B . This suggests that it can inhibit the growth of these bacteria, potentially leading to a decrease in infection severity or duration.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. For instance, it is stored at a temperature of -20°C , suggesting that low temperatures may be necessary for its stability.

Analyse Biochimique

Biochemical Properties

2,3:4,5-DI-O-Isopropylidene-D-xylitol plays a significant role in various biochemical reactions. It interacts with enzymes such as glycosyltransferases, which are involved in the transfer of sugar moieties to acceptor molecules. This interaction is crucial for the synthesis of complex carbohydrates and glycoconjugates. Additionally, this compound can act as a substrate for certain dehydrogenases, facilitating redox reactions essential for cellular metabolism .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are key regulators of cellular processes. This compound also affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolism and stress responses. Furthermore, this compound impacts cellular metabolism by altering the flux of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound also influences gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term exposure to this compound can lead to alterations in cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance metabolic activity and improve physiological functions. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldolases and dehydrogenases, which play a role in the breakdown and synthesis of carbohydrates. This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type and physiological conditions .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These modifications direct the compound to specific organelles, where it can participate in biochemical reactions and regulatory processes .

Propriétés

IUPAC Name |

[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3/t7-,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIWGPWXTDOFQR-XHNCKOQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@H]2[C@@H](OC(O2)(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595333 | |

| Record name | [(4'S,5S)-2,2,2',2'-Tetramethyl[4,4'-bi-1,3-dioxolan]-5-yl]methanol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84709-35-3 | |

| Record name | [(4'S,5S)-2,2,2',2'-Tetramethyl[4,4'-bi-1,3-dioxolan]-5-yl]methanol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3:4,5-Di-O-Isopropylidene-D-xylose relate to the synthesis of α-hydroxyphosphonates?

A1: The research paper describes how 2,3:4,5-Di-O-Isopropylidene-D-xylose serves as a starting material for synthesizing dimethyl 2,3:4,5-di-O-isopropylidene-D-xylitol-1-phosphonate, an α-hydroxyphosphonate. The reaction occurs through treatment with dimethyl phosphite. This specific reaction is highlighted as being highly efficient, producing a homogenous product [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)

![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)

![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)